molecular formula C12H19NO2 B13282543 2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol

2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13282543
M. Wt: 209.28 g/mol
InChI Key: SXKHODHPVAGGQS-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 It is known for its unique structure, which includes a 2,5-dimethylphenyl group attached to an amino propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,5-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound shares a similar backbone but lacks the 2,5-dimethylphenyl group.

    2-Methyl-1,3-propanediol: Another related compound with a similar diol structure but different substituents.

Uniqueness

The presence of the 2,5-dimethylphenyl group in 2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C12H19NO2/c1-9-3-4-10(2)11(5-9)6-13-12(7-14)8-15/h3-5,12-15H,6-8H2,1-2H3

InChI Key

SXKHODHPVAGGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(CO)CO

Origin of Product

United States

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